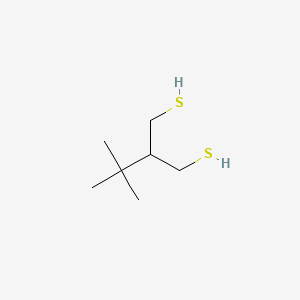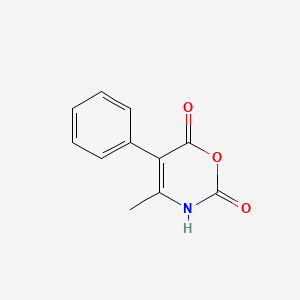
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. The benzylsulfonyl group adds further complexity and functionality to the molecule, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate typically begins with piperazine and benzylsulfonyl chloride.
Protection of Piperazine: The piperazine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms Boc-protected piperazine.
Sulfonylation: The Boc-protected piperazine is then reacted with benzylsulfonyl chloride in the presence of a base like sodium hydride or potassium carbonate to introduce the benzylsulfonyl group.
Industrial Production Methods:
Industrial production methods for this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate can undergo oxidation reactions, particularly at the benzyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate is used as a building block in organic synthesis. Its protected amine group allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology:
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it useful in various assays and experiments.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperazine core is a common motif in pharmaceuticals, and the Boc and benzylsulfonyl groups can be modified to enhance biological activity.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate involves its interaction with molecular targets through its functional groups. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in various biochemical reactions. The benzylsulfonyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The piperazine ring provides structural stability and can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Boc-piperazine: Lacks the benzylsulfonyl group, making it less versatile in certain applications.
Benzylsulfonyl-piperazine: Lacks the Boc protection, making it more reactive and less selective in synthesis.
N-Boc-piperazine: Similar in structure but without the benzylsulfonyl group, limiting its functionality.
Uniqueness:
tert-butyl 4-(benzylsulfonyl)-1-piperazinecarboxylate is unique due to the combination of the Boc protecting group and the benzylsulfonyl group. This combination allows for selective reactions and modifications, making it a valuable tool in both synthetic and biological research.
Properties
Molecular Formula |
C16H24N2O4S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 4-benzylsulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)17-9-11-18(12-10-17)23(20,21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
InChI Key |
SRLFQQGZFSJSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-benzyl-2-hydroxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8743598.png)

![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)




![13-bromo-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8743579.png)
